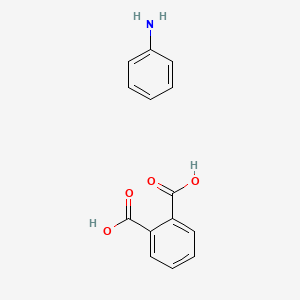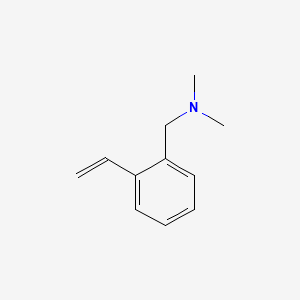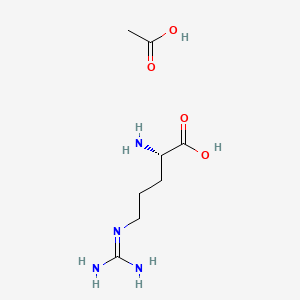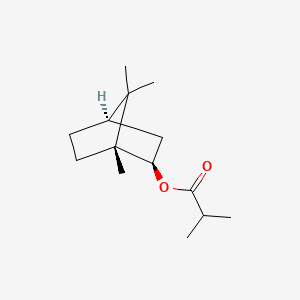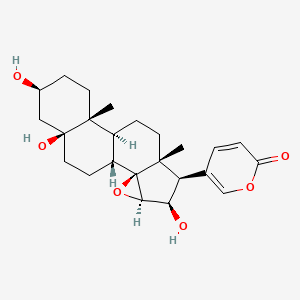
去乙酰基蟾蜍灵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desacetylcinobufotalin is a natural compound derived from the skin of the toad Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties . This compound has been studied for its ability to induce apoptosis in cancer cells, making it a subject of interest in pharmacological research .
科学研究应用
Desacetylcinobufotalin has a wide range of scientific research applications:
未来方向
The future of synthetic chemistry, which includes the synthesis of compounds like De-O-acetylcinobufotalin, is expected to focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The discovery of high-performance catalysts will evolve from trial-and-error to rational design .
作用机制
Desacetylcinobufotalin exerts its effects primarily through the induction of apoptosis in cancer cells. It targets specific molecular pathways involved in cell death, including the activation of caspases and the disruption of mitochondrial function . The compound binds to and inhibits key proteins involved in cell survival, leading to programmed cell death .
生化分析
Biochemical Properties
Desacetylcinobufotalin plays a crucial role in biochemical reactions, primarily as an apoptosis inducer. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the mitochondrial pathway, where desacetylcinobufotalin increases the expression of pro-apoptotic proteins such as Bax and decreases the expression of anti-apoptotic proteins like Bcl-2 . This interaction leads to the activation of caspases, which are essential for the execution of apoptosis. Additionally, desacetylcinobufotalin has been shown to inhibit the activity of certain kinases involved in cell survival pathways, further promoting apoptosis in cancer cells .
Cellular Effects
Desacetylcinobufotalin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by disrupting the mitochondrial membrane potential and activating the caspase cascade . This compound also influences cell signaling pathways, such as the PI3K-AKT and MAPK pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, desacetylcinobufotalin reduces cell proliferation and promotes cell death. Furthermore, it affects gene expression by modulating the transcription of genes involved in apoptosis and cell cycle regulation . In addition to its anti-cancer effects, desacetylcinobufotalin has been reported to impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of desacetylcinobufotalin involves several key steps. At the molecular level, desacetylcinobufotalin binds to and inhibits the activity of specific kinases, such as PI3K and AKT, which are involved in cell survival and proliferation pathways . This inhibition leads to the activation of downstream effectors, including the pro-apoptotic proteins Bax and caspases, resulting in apoptosis . Additionally, desacetylcinobufotalin modulates the expression of genes involved in apoptosis and cell cycle regulation by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the anti-cancer effects of desacetylcinobufotalin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desacetylcinobufotalin have been observed to change over time. The stability and degradation of desacetylcinobufotalin are critical factors that influence its long-term effects on cellular function. Studies have shown that desacetylcinobufotalin remains stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Over time, desacetylcinobufotalin continues to induce apoptosis in cancer cells, with sustained inhibition of cell proliferation and survival pathways . Long-term studies in vitro and in vivo have demonstrated that desacetylcinobufotalin maintains its anti-cancer activity, although the extent of its effects may vary depending on the experimental conditions and duration of treatment .
Dosage Effects in Animal Models
The effects of desacetylcinobufotalin vary with different dosages in animal models. At lower doses, desacetylcinobufotalin has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, desacetylcinobufotalin may exhibit toxic effects, including cardiotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this threshold may lead to adverse effects. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of desacetylcinobufotalin while minimizing its toxicity in animal models.
Metabolic Pathways
Desacetylcinobufotalin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to affect the metabolism of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, desacetylcinobufotalin influences the levels of reactive oxygen species (ROS) and antioxidant enzymes, contributing to its pro-apoptotic effects . The metabolic pathways affected by desacetylcinobufotalin are critical for its anti-cancer activity, as they regulate cellular energy balance and redox homeostasis.
Transport and Distribution
Desacetylcinobufotalin is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with efflux transporters, such as P-glycoprotein, which play a role in its cellular uptake and distribution . The localization and accumulation of desacetylcinobufotalin within cells are influenced by these transporters, affecting its bioavailability and therapeutic efficacy . Additionally, desacetylcinobufotalin may bind to plasma proteins, which can impact its distribution and clearance from the body .
Subcellular Localization
The subcellular localization of desacetylcinobufotalin is crucial for its activity and function. Desacetylcinobufotalin has been reported to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential and activating the caspase cascade . Targeting signals and post-translational modifications may direct desacetylcinobufotalin to specific cellular compartments, enhancing its therapeutic efficacy . Understanding the subcellular localization of desacetylcinobufotalin is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
Desacetylcinobufotalin can be synthesized through the hydrolysis of cinobufotalin, which involves the removal of an acetyl group. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process . The synthetic route involves the use of solvents such as methanol or ethanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of desacetylcinobufotalin involves the extraction of cinobufotalin from the skin of Bufo bufo gargarizans Cantor, followed by hydrolysis to obtain desacetylcinobufotalin . The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions
Desacetylcinobufotalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive intermediates, while reduction can yield less oxidized forms of desacetylcinobufotalin .
相似化合物的比较
Similar Compounds
Cinobufotalin: The parent compound from which desacetylcinobufotalin is derived.
Bufalin: Another bufadienolide with similar anticancer properties.
Resibufogenin: A related compound with potent biological activities.
Uniqueness
Desacetylcinobufotalin is unique due to its specific structure, which lacks an acetyl group compared to cinobufotalin. This structural difference contributes to its distinct biological activities and pharmacokinetic properties . Its ability to induce apoptosis in cancer cells with high potency sets it apart from other similar compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis of De-O-acetylcinobufotalin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cinobufagin", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Water" ], "Reaction": [ "Cinobufagin is reacted with acetic anhydride and sodium acetate in methanol to yield De-O-acetylcinobufagin.", "De-O-acetylcinobufagin is then treated with hydrochloric acid to remove the acetyl group and form De-O-acetylcinobufotalin.", "The resulting mixture is neutralized with sodium hydroxide and extracted with chloroform.", "The chloroform layer is separated and washed with water to obtain pure De-O-acetylcinobufotalin." ] } | |
CAS 编号 |
4099-30-3 |
分子式 |
C24H32O6 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
5-[(2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16?,18-,19+,20+,21+,22+,23-,24+/m0/s1 |
InChI 键 |
FRYICJTUIXEEGK-VGKSGQJVSA-N |
手性 SMILES |
C[C@]12CCC3C([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |
SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
规范 SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



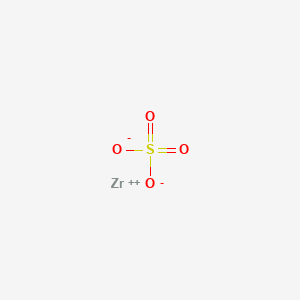
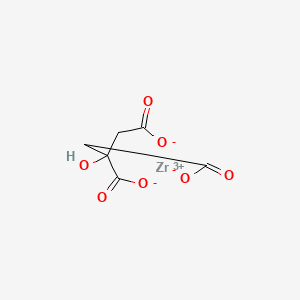
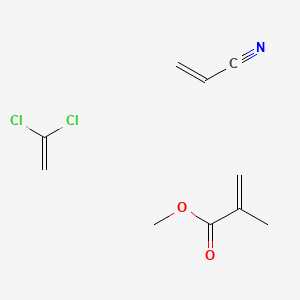
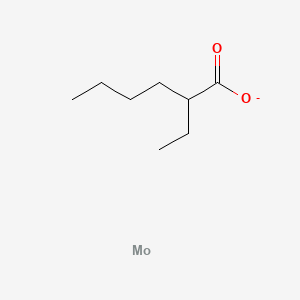
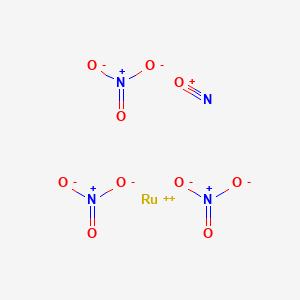

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)
